Aganodine
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Overview
Description
Aganodine is a guanidine derivative known for its ability to activate presynaptic imidazoline receptors. This compound is characterized by its chemical formula C₉H₁₀Cl₂N₄ and a molar mass of 245.109 g/mol . This compound is primarily recognized for its role in inhibiting the presynaptic release of norepinephrine through its agonism at imidazoline receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aganodine can be synthesized through various methods involving the formation of C-N bonds. One common approach is the guanylation reaction of amines with carbodiimides, often catalyzed by transition metals such as scandium (III) triflate . This method is efficient and can be performed under mild conditions in aqueous solutions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of lanthanide amides as catalysts, which are highly efficient for the guanylation of aromatic and secondary amines . These catalysts are compatible with a wide range of solvents and substrates, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Aganodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: This compound can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: this compound can participate in substitution reactions, particularly involving its chloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or thiols can react with this compound under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidines.
Scientific Research Applications
Aganodine has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other guanidine derivatives.
Biology: Studied for its effects on presynaptic imidazoline receptors and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its potential therapeutic applications in conditions related to norepinephrine dysregulation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Aganodine exerts its effects primarily through the activation of presynaptic imidazoline receptors . By binding to these receptors, this compound inhibits the release of norepinephrine from presynaptic neurons . This mechanism involves the modulation of ion channels and intracellular signaling pathways, ultimately leading to reduced neurotransmitter release.
Comparison with Similar Compounds
Clonidine: Another imidazoline receptor agonist with similar effects on norepinephrine release.
Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.
Rilmenidine: An imidazoline receptor agonist with antihypertensive properties.
Uniqueness: Aganodine is unique in its specific structure and its particular affinity for presynaptic imidazoline receptors. While other compounds like clonidine and moxonidine also target these receptors, this compound’s distinct chemical structure and binding properties set it apart .
Properties
CAS No. |
86696-87-9 |
---|---|
Molecular Formula |
C9H10Cl2N4 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14) |
InChI Key |
DFKHOVYSCCPSHR-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Appearance |
Solid powder |
86696-87-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aganodine; Aganodin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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